molecular formula C26H18ClN3O4S B11570010 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl pyridine-3-carboxylate

2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl pyridine-3-carboxylate

Cat. No.: B11570010
M. Wt: 504.0 g/mol
InChI Key: XTNYPJIYGNRMTJ-UHFFFAOYSA-N
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Description

2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL NICOTINATE is a complex organic compound that features a benzisothiazole ring system, a phenyl group, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL NICOTINATE typically involves multiple steps:

    Formation of the Benzisothiazole Ring: This step involves the reaction of o-aminothiophenol with chlorosulfonic acid to form the benzisothiazole ring.

    Chlorination: The benzisothiazole ring is then chlorinated using thionyl chloride.

    Coupling with Aniline: The chlorinated benzisothiazole is reacted with aniline to form the 4-chloroanilino derivative.

    Formation of the Nicotinate Ester: The final step involves the esterification of the phenyl group with nicotinic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.

    Reduction: Reduction reactions can occur at the nitro group if present in the structure.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It is used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound is being studied for its potential use in developing new pharmaceuticals.

    Cancer Research: It has shown promise in inhibiting the growth of certain cancer cells.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL ACETATE
  • 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL BENZOATE

Uniqueness

2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL NICOTINATE is unique due to the presence of the nicotinate moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the benzisothiazole ring and the nicotinate ester makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C26H18ClN3O4S

Molecular Weight

504.0 g/mol

IUPAC Name

[2-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]phenyl] pyridine-3-carboxylate

InChI

InChI=1S/C26H18ClN3O4S/c27-20-11-13-21(14-12-20)30(25-22-8-2-4-10-24(22)35(32,33)29-25)17-19-6-1-3-9-23(19)34-26(31)18-7-5-15-28-16-18/h1-16H,17H2

InChI Key

XTNYPJIYGNRMTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)OC(=O)C5=CN=CC=C5

Origin of Product

United States

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